N-[(4-fluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine
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Overview
Description
N-[(4-fluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a fluorophenyl group attached to the pyrazole ring, which can significantly influence its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine typically involves the reaction of 4-fluorobenzyl chloride with 1,3-dimethyl-1H-pyrazol-4-amine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxide.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 4-{[bis(4-fluorophenyl)methyl]-N-(2-fluorophenyl)}piperazine-1-carboxamide
Uniqueness
N-[(4-fluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which can impart distinct chemical and biological properties compared to other pyrazole derivatives. The presence of the fluorophenyl group can enhance its stability and binding affinity in various applications.
Properties
Molecular Formula |
C12H14FN3 |
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Molecular Weight |
219.26 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1,3-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C12H14FN3/c1-9-12(8-16(2)15-9)14-7-10-3-5-11(13)6-4-10/h3-6,8,14H,7H2,1-2H3 |
InChI Key |
RDPSWXWJFREPKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC=C(C=C2)F)C |
Origin of Product |
United States |
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